limertinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClN7O2/c1-6-27(38)33-23-16-24(26(39-5)17-25(23)37(4)14-13-36(2)3)34-29-31-18-22(30)28(35-29)32-21-12-11-19-9-7-8-10-20(19)15-21/h6-12,15-18H,1,13-14H2,2-5H3,(H,33,38)(H2,31,32,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPVTCLSVVUPOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)NC3=CC4=CC=CC=C4C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Limertinib's Mechanism of Action in EGFR T790M Non-Small Cell Lung Cancer: A Technical Guide

Abstract

Limertinib (ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring the EGFR T790M resistance mutation. This document provides a detailed technical overview of this compound's mechanism of action, supported by preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to EGFR Mutations in NSCLC

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, are key drivers in a subset of NSCLC. First and second-generation EGFR TKIs have been effective in treating these cancers; however, patients often develop resistance, with the T790M mutation in exon 20 of the EGFR gene being the most common mechanism of acquired resistance, occurring in approximately 50-60% of cases. The T790M "gatekeeper" mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the potency of ATP-competitive inhibitors.

This compound is a novel third-generation EGFR TKI designed to overcome T790M-mediated resistance while sparing wild-type (WT) EGFR, thus offering a wider therapeutic window and reduced toxicity.

Biochemical Profile and Binding Kinetics of this compound

This compound is an orally active and potent inhibitor of EGFR, demonstrating high selectivity for EGFR T790M-mutated forms over WT EGFR.

In Vitro Kinase Inhibitory Activity

This compound exhibits potent inhibitory activity against various EGFR mutations, as summarized in the table below.

| EGFR Mutant | IC50 (nM) |

| EGFR L858R/T790M | 0.3[1] |

| EGFR T790M | 0.5[1] |

| EGFR exon 19 deletion | 0.5[1] |

| Wild-Type EGFR | 6.0[1] |

Table 1: In vitro kinase inhibitory activity of this compound against various EGFR mutants.

Mechanism of Irreversible Inhibition

This compound acts as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain. This covalent interaction permanently blocks the binding of ATP, leading to sustained inhibition of EGFR signaling.

Cellular Activity and Downstream Signaling

This compound effectively suppresses the proliferation of NSCLC cell lines harboring EGFR mutations and inhibits downstream signaling pathways critical for tumor growth and survival.

Anti-proliferative Activity

This compound demonstrates potent anti-proliferative activity in various NSCLC cell lines, with significantly lower efficacy in cells with wild-type EGFR.

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| NCI-H1975 | L858R/T790M | 12[1] |

| PC-9 | exon 19 deletion | 6[1] |

| HCC827 | exon 19 deletion | 2[1] |

| A431 | Wild-Type | 338[1] |

| A549 | Wild-Type | 1541[1] |

Table 2: Anti-proliferative activity of this compound in NSCLC cell lines.

Inhibition of Downstream Signaling Pathways

This compound effectively inhibits the phosphorylation of EGFR at tyrosine residue 1068 and subsequently suppresses the activation of key downstream signaling proteins, including AKT and ERK, in EGFR-mutant NSCLC cells.[1] This dual blockade of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways leads to cell cycle arrest and apoptosis.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the potent anti-tumor activity of this compound in vivo. Oral administration of this compound resulted in significant tumor regression in mice bearing EGFR T790M-mutant NSCLC tumors.

Clinical Efficacy and Safety

The efficacy and safety of this compound in patients with locally advanced or metastatic EGFR T790M-mutated NSCLC were evaluated in a multicenter, single-arm, phase 2b clinical trial (NCT03502850).[2][3]

| Endpoint | Result |

| Objective Response Rate (ORR) | 68.8% (95% CI: 63.2%-74.0%)[2][3] |

| Disease Control Rate (DCR) | 92.4% (95% CI: 88.8%-95.1%)[2][3] |

| Median Progression-Free Survival (PFS) | 11.0 months (95% CI: 9.7-12.4)[2][3] |

| Median Duration of Response (DoR) | 11.1 months (95% CI: 9.6-13.8)[2][3] |

| Median Overall Survival (OS) | Not Reached (95% CI: 19.7 months-NR)[2][3] |

Table 3: Clinical efficacy of this compound in patients with EGFR T790M-mutated NSCLC.

The most common treatment-related adverse events (TRAEs) included diarrhea, anemia, and rash. Grade ≥3 TRAEs occurred in 34.6% of patients, with diarrhea being the most common.[2]

Mechanisms of Resistance to this compound

While this compound is effective against the T790M mutation, acquired resistance can still emerge. Although specific clinical data on resistance mechanisms to this compound are still emerging, potential mechanisms can be extrapolated from what is known about other third-generation EGFR TKIs, such as osimertinib. These can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.

EGFR-Dependent Mechanisms

-

C797S Mutation: A tertiary mutation at the Cys797 residue, where this compound forms its covalent bond, can prevent drug binding and is a common on-target resistance mechanism.[4]

EGFR-Independent Mechanisms

-

Bypass Pathway Activation: Upregulation of alternative signaling pathways can bypass the need for EGFR signaling. Common bypass mechanisms include:

-

Histologic Transformation: Transformation of the lung adenocarcinoma to other histological subtypes, such as small cell lung cancer, can render the tumor insensitive to EGFR inhibition.[5]

Experimental Protocols

In Vitro Kinase Assay (ELISA-based)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against EGFR kinases.

-

Plate Coating: Coat a 96-well ELISA plate with a suitable substrate, such as Poly (Glu, Tyr) 4:1, and incubate overnight.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Kinase Reaction: Add the kinase reaction buffer containing ATP and the recombinant EGFR enzyme (e.g., EGFR L858R/T790M) to each well.

-

Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plate at 37°C to allow the kinase reaction to proceed.

-

Detection: Wash the plate and add a primary antibody that recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: Add a TMB substrate and stop the reaction with a stop solution.

-

Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT-based)

This protocol outlines a standard procedure for assessing the anti-proliferative effects of this compound on NSCLC cell lines.

-

Cell Seeding: Seed NSCLC cells (e.g., NCI-H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6][7][8]

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously implant NSCLC cells (e.g., NCI-H1975) into the flank of immunodeficient mice.

-

Tumor Growth: Monitor tumor growth until the tumors reach a specified size.

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally to the treatment group and a vehicle control to the control group daily.

-

Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

-

Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint or for a specified duration.

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion

This compound is a potent and selective third-generation EGFR TKI with a well-defined mechanism of action against EGFR T790M-mutated NSCLC. Its irreversible binding to Cys797 leads to sustained inhibition of EGFR signaling, resulting in potent anti-proliferative and pro-apoptotic effects. Clinical data has confirmed its significant efficacy and manageable safety profile in this patient population. Further research into the mechanisms of acquired resistance to this compound will be crucial for the development of subsequent therapeutic strategies to improve long-term outcomes for patients with EGFR-mutant NSCLC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficacy and Safety of this compound (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. texaschildrens.org [texaschildrens.org]

Limertinib: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limertinib (also known as ASK120067) is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed to treat non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, particularly the T790M resistance mutation that emerges after treatment with earlier-generation TKIs, as well as primary sensitizing mutations.[2][3] This document provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical evaluation of this compound, intended for professionals in the field of oncology and drug development. This compound received its first approval in China in January 2025 for treating adult patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation.[1]

Discovery and Rationale

The development of this compound was driven by the clinical challenge of acquired resistance to first and second-generation EGFR TKIs in NSCLC. The primary mechanism for this resistance is the acquisition of a secondary mutation in the EGFR gene, T790M, often referred to as the "gatekeeper" mutation.[4] This mutation increases the receptor's affinity for ATP, reducing the efficacy of competitive inhibitors.[4]

The discovery process for this compound focused on identifying a molecule that could:

-

Potently and selectively inhibit EGFR kinases with sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[3]

-

Spare wild-type EGFR (EGFR-WT) to minimize toxicity-related side effects, such as rash and diarrhea.[5]

-

Demonstrate efficacy in preclinical models and eventually in clinical trials.

-

Exhibit favorable pharmacokinetic properties, including the ability to penetrate the central nervous system (CNS) to treat brain metastases.[5]

This compound emerged as a lead candidate that fulfilled these criteria, demonstrating potent inhibitory activity against mutant EGFR while maintaining a significant selectivity margin over wild-type EGFR.[5]

Experimental Workflow: Drug Discovery

The discovery of a targeted inhibitor like this compound follows a structured, multi-stage process. This workflow begins with target identification and validation, proceeds through extensive screening and optimization, and culminates in preclinical and clinical trials.

Mechanism of Action

This compound is an irreversible third-generation EGFR inhibitor.[6] Its mechanism of action is centered on the covalent modification of the EGFR kinase domain.

-

Target Binding : The acrylamide moiety of this compound forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase. This irreversible binding permanently inactivates the enzyme.

-

Downstream Signaling Inhibition : By inactivating EGFR, this compound blocks the phosphorylation of the receptor and its downstream signaling proteins. This effectively shuts down key pro-survival and proliferative pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][7][8] Inhibition of EGFR phosphorylation at tyrosine residue 1068 and subsequent inhibition of AKT and ERK phosphorylation has been demonstrated in preclinical models.[5]

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth and survival. Mutations can lead to its constitutive activation, driving tumorigenesis. This compound acts by blocking this pathway at the receptor level.

Synthesis Pathway

The specific, step-by-step synthesis process for this compound is proprietary and not detailed in publicly available scientific literature or patents. However, based on its chemical structure, a general retrosynthetic analysis can be performed. This compound, or N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide, is a complex molecule featuring a core aminopyrimidine scaffold.[9]

The synthesis would logically involve a multi-step process, likely culminating in the formation of the final acrylamide group. Key reactions would include nucleophilic aromatic substitutions to build the substituted pyrimidine core and an amidation reaction to attach the reactive acrylamide "warhead." The synthesis of analogous third-generation EGFR TKIs, such as osimertinib, often involves coupling a substituted aniline with a pyrimidine derivative, followed by a final acylation step.[10][11]

Chemical Structure of this compound

-

CAS Number : 1934259-00-3

-

Chemical Formula : C29H32ClN7O2

-

Molecular Weight : 546.07 g/mol [9]

Due to the proprietary nature of the synthesis, a detailed diagram cannot be provided.

Quantitative Data

Preclinical Potency and Selectivity

This compound demonstrates potent inhibition of clinically relevant EGFR mutations with significant selectivity over wild-type EGFR.

| Target Enzyme / Cell Line | IC50 (nM) | Notes |

| Enzymatic Assays | ||

| EGFRT790M | 0.3[6] | Acquired resistance mutation |

| EGFRL858R/T790M | 0.3[5] | Double mutant |

| EGFRexon19del | 0.5[5] | Sensitizing mutation |

| EGFRWT | 6.0[5][6] | Wild-Type |

| Cell-Based Assays | ||

| NCI-H1975 (L858R/T790M) | 12[5] | T790M positive cell line |

| PC-9 (exon19del) | 6[5] | Sensitizing mutation cell line |

| HCC827 (exon19del) | 2[5] | Sensitizing mutation cell line |

| A549 (EGFRWT) | 1541[5] | Wild-Type cell line |

Clinical Efficacy

Clinical trials have demonstrated the robust efficacy of this compound in its target patient populations.

Table 2: Phase 2b Study in EGFR T790M+ NSCLC (NCT03502850) [3]

| Endpoint | Result | 95% Confidence Interval |

|---|---|---|

| Overall Response Rate (ORR) | 68.8% | 63.2% - 74.0% |

| Disease Control Rate (DCR) | 92.4% | 88.8% - 95.1% |

| Median Progression-Free Survival (PFS) | 11.0 months | 9.7 - 12.4 months |

| Median Duration of Response (DoR) | 11.1 months | 9.6 - 13.8 months |

| CNS Overall Response Rate * | 65.9% | N/A |

*In patients with measurable CNS lesions.[5]

Table 3: Phase 3 Study vs. Gefitinib (First-Line EGFR+) (NCT04143607)

| Endpoint | This compound | Gefitinib | Hazard Ratio (95% CI) |

|---|---|---|---|

| Median PFS | 20.7 months | 9.7 months | 0.44 (0.34 - 0.58) |

| Median CNS PFS | 20.7 months | 7.1 months | N/A |

Clinical Safety and Tolerability

The safety profile of this compound is consistent with other EGFR TKIs. The most common treatment-related adverse events (TRAEs) are manageable.

Table 4: Common TRAEs (Phase 2b Study) [3]

| Adverse Event | All Grades | Grade ≥3 |

|---|---|---|

| Diarrhea | 81.7% | 13.0% |

| Anemia | 32.6% | 4.0% |

| Rash | 29.9% | 3.3% |

| Anorexia | 28.2% | N/A |

| Hypokalemia | N/A | 4.3% |

Experimental Protocols

The following are generalized protocols for key preclinical assays based on methodologies described for third-generation EGFR TKIs.[12]

In Vitro Kinase Activity Assay

-

Objective : To determine the IC50 of this compound against various EGFR kinase mutants and wild-type EGFR.

-

Methodology :

-

Recombinant human EGFR kinase domains (WT, T790M, etc.) are used.

-

Kinase activity is typically measured using an enzyme-linked immunosorbent assay (ELISA) or radiometric assay (e.g., using [γ-³²P]ATP).

-

Enzymes are incubated with a specific substrate (e.g., a poly-Glu-Tyr peptide) and ATP in the presence of serially diluted this compound.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

The amount of phosphorylated substrate is quantified. For ELISA, this involves using an antibody specific to the phosphorylated substrate.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

-

Objective : To determine the effect of this compound on the proliferation of NSCLC cell lines with different EGFR statuses.

-

Methodology :

-

NSCLC cells (e.g., NCI-H1975, PC-9, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay such as MTT, MTS (e.g., Cell Counting Kit-8), or resazurin.

-

Absorbance or fluorescence is measured using a plate reader.

-

Data is normalized to the vehicle-treated control, and IC50 values are calculated from the resulting dose-response curves.

-

Western Blot Analysis for Phospho-EGFR

-

Objective : To confirm that this compound inhibits EGFR signaling within the cell.

-

Methodology :

-

Cells are treated with this compound at various concentrations for a specified time.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with BSA or non-fat milk) and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (p-AKT, p-ERK), and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the p-EGFR signal relative to total EGFR indicates target inhibition.

-

In Vivo Xenograft Tumor Model

-

Objective : To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology :

-

Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with human NSCLC cells (e.g., NCI-H1975).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally once or twice daily at specified doses (e.g., 5-20 mg/kg).

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

At the end of the study, the tumor growth inhibition (TGI) rate is calculated to determine efficacy.[12]

-

References

- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of this compound (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. dovepress.com [dovepress.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]

- 11. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 12. Frontiers | ASK120067 (this compound) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

limertinib (ASK120067) chemical structure and properties

An In-Depth Technical Guide to Limertinib (ASK120067)

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as ASK120067, is a potent, orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[3][4] this compound has demonstrated significant clinical efficacy and a manageable safety profile in the treatment of non-small cell lung cancer (NSCLC), leading to its approval in China for patients with locally advanced or metastatic NSCLC with an EGFR T790M mutation.[3][5][6] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, preclinical and clinical data, and key experimental methodologies.

Chemical Structure and Properties

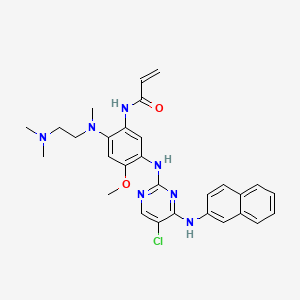

This compound is a small-molecule inhibitor belonging to the class of pyrimidine derivatives.[7] Its chemical structure features a core capable of forming a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, which confers its irreversible inhibitory activity.[4][8]

Figure 1. Chemical Structure of this compound (ASK120067).[9]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Alternate Names | ASK120067, Aoyixin | [5][10] |

| CAS Number | 1934259-00-3 | [2][10] |

| Molecular Formula | C₂₉H₃₂ClN₇O₂ | [2][7] |

| Molecular Weight | 546.06 g/mol | [2][10] |

| IUPAC Name | N-(5-((5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide | [7] |

| Solubility | DMSO: ≥ 100 mg/mL (183.13 mM) | [2][10] |

Mechanism of Action

This compound is a third-generation EGFR-TKI designed to overcome resistance to earlier-generation inhibitors.[3][10] Its mechanism involves the irreversible and selective inhibition of mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletions and L858R substitution) and the T790M "gatekeeper" resistance mutation.[3][4]

The EGFR signaling pathway is crucial for cell proliferation, differentiation, and survival.[3] In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[3][11] First- and second-generation TKIs can effectively inhibit these sensitizing mutations, but patients often develop resistance, most commonly through the acquisition of a secondary T790M mutation in exon 20 of the EGFR gene.[3] This mutation increases the receptor's affinity for ATP, reducing the efficacy of competitive inhibitors.[3]

This compound covalently binds to the cysteine residue at position 797 (Cys797) within the ATP binding site of the EGFR kinase domain.[4][8] This irreversible binding effectively blocks EGFR phosphorylation and downstream signaling through pathways like PI3K/AKT and MAPK/ERK, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1][9] A key advantage of this compound is its high selectivity for mutant EGFR over wild-type EGFR (EGFR-WT), which is believed to contribute to its favorable safety profile by minimizing toxicities commonly associated with non-selective EGFR inhibition, such as rash and diarrhea.[1][10][12]

Recent studies have also shown that this compound exerts potent anti-tumor activity against EGFR exon 20 insertion (EGFR 20ins) mutations, which are generally resistant to first- and second-generation TKIs.[9]

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacology

In vitro studies have demonstrated this compound's potent inhibitory activity against various EGFR mutations and its antiproliferative effects in NSCLC cell lines.

Table 2: In Vitro Kinase and Cellular IC₅₀ Values of this compound

| Target / Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference(s) |

| Kinase Assays | |||

| EGFR L858R/T790M | Double Mutant | 0.3 | [1][2] |

| EGFR T790M | Single Mutant | 0.5 | [1][2] |

| EGFR exon19del | Sensitizing Mutant | 0.5 | [1][2] |

| EGFR D770_N771insNPG | Exon 20 Insertion | 1.5 | [9] |

| EGFR WT | Wild-Type | 6.0 | [1][10] |

| Cell-Based Assays | |||

| HCC827 | exon19del | 2 | [1][2] |

| PC-9 | exon19del | 6 | [1][2] |

| NCI-H1975 | L858R/T790M | 12 | [1][2] |

| A431 | Wild-Type | 338 | [1] |

| LoVo | Wild-Type | >1000 | [1] |

| A549 | Wild-Type | 1541 | [1] |

In vivo studies using xenograft models of NSCLC have shown that oral administration of this compound leads to significant tumor regression by inhibiting EGFR signaling.[7][9]

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation, primarily in patients with advanced NSCLC harboring EGFR mutations.

Phase 2b Study in T790M-Positive NSCLC (NCT03502850)

This single-arm, open-label study evaluated the efficacy and safety of this compound in patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who had progressed after prior EGFR-TKI therapy.[5][13]

Table 3: Efficacy Results from the Phase 2b Study (NCT03502850)

| Endpoint | All Patients (N=301) | Patients with CNS Metastases (N=99) | Reference(s) |

| Objective Response Rate (ORR) | 68.8% (95% CI: 63.2-74.0) | 64.6% (95% CI: 54.4-74.0) | [5][13] |

| Disease Control Rate (DCR) | 92.4% (95% CI: 88.8-95.1) | N/A | [5][13] |

| Median Progression-Free Survival (PFS) | 11.0 months (95% CI: 9.7-12.4) | 9.7 months (95% CI: 5.9-11.6) | [5][13] |

| Median Duration of Response (DoR) | 11.1 months (95% CI: 9.6-13.8) | 9.6 months (95% CI: 8.1-15.2) | [5][13] |

| Median Overall Survival (OS) | Not Reached (95% CI: 19.7-NR) | N/A | [5][13] |

Phase 3 Study in First-Line EGFR-Mutated NSCLC (NCT04143607)

This randomized, double-blind, phase 3 trial compared this compound with gefitinib as a first-line treatment for patients with locally advanced or metastatic NSCLC with EGFR-sensitizing mutations (exon 19 deletion or L858R).[14][15]

Table 4: Efficacy Results from the Phase 3 Study (NCT04143607)

| Endpoint | This compound (N=168) | Gefitinib (N=169) | Hazard Ratio (HR) | Reference(s) |

| Median PFS | 20.7 months | 9.7 months | 0.44 (95% CI: 0.34-0.58); p<0.0001 | [14][15] |

| Median CNS PFS | 20.7 months | 7.1 months | 0.28 (95% CI: 0.10–0.82); p=0.0136 | [15][16] |

Safety and Tolerability

Across clinical trials, this compound has demonstrated an acceptable and manageable safety profile.[5][14] The most common treatment-related adverse events (TRAEs) are consistent with the EGFR inhibitor class.

Table 5: Common Treatment-Related Adverse Events (TRAEs)

| Adverse Event | Phase 2b (Any Grade) | Phase 2b (Grade ≥3) | Phase 3 (Grade ≥3) | Reference(s) |

| Diarrhea | 81.7% | 13.0% | N/A | [5][13] |

| Anemia | 32.6% | 4.0% | N/A | [5][13] |

| Rash | 29.9% | 3.3% | N/A | [5][13] |

| Decreased Appetite | 28.2% | N/A | N/A | [6][13] |

| Hypokalemia | N/A | 4.3% | N/A | [5][13] |

| Any Grade ≥3 TRAE | 34.6% | 34.6% | 25% | [5][14] |

Pharmacokinetics

This compound is administered orally.[2] A study in healthy Chinese volunteers found that food intake affects its pharmacokinetics. Administration with food reduced the rate but increased the extent of absorption.[17] The geometric mean ratios (fed/fasted state) for Cmax and AUC were 145.5% and 145.4%, respectively.[17] this compound has an active metabolite, CCB4580030.[17]

Experimental Protocols

Detailed step-by-step protocols for preclinical assays are proprietary. However, the methodologies for the pivotal clinical trials are outlined below.

Protocol for Phase 2b Study (NCT03502850)

This was a multicenter, single-arm, open-label study conducted in China.[5][13]

Caption: Workflow for the Phase 2b clinical trial of this compound.

Protocol for Phase 3 Study (NCT04143607)

This was a multicenter, randomized, double-blind, double-dummy, positive-controlled trial conducted in China.[14][16]

Caption: Workflow for the Phase 3 clinical trial of this compound vs. Gefitinib.

Conclusion

This compound (ASK120067) is a highly effective third-generation EGFR-TKI with a well-defined mechanism of action and a strong clinical profile. It demonstrates potent activity against EGFR-sensitizing and T790M resistance mutations, as well as promising efficacy in patients with CNS metastases.[5][15] With superior progression-free survival compared to first-generation TKIs in the first-line setting and robust efficacy in the second-line T790M-positive setting, this compound represents a significant therapeutic option for patients with EGFR-mutated NSCLC.[13][14] Its manageable safety profile further supports its clinical utility in this patient population.[5][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ASK120067 | Potent EGFR inhibitor | TargetMol [targetmol.com]

- 3. This compound: A Novel Third-Generation EGFR-TKI Approved in China [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | ASK120067 (this compound) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 10. selleckchem.com [selleckchem.com]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. phokam.com [phokam.com]

- 13. Efficacy and Safety of this compound (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of this compound versus gefitinib as first-line treatment for locally advanced or metastatic non-small-cell lung cancer with EGFR-sensitising mutation: a randomised, double-blind, double-dummy, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Innovent's this compound, a Third-gen EGFR TKI, Approved in China for First-line Lung Cancer Treatment [synapse.patsnap.com]

- 16. Innovent Announces NMPA Approval of this compound, a Third-generation EGFR TKI Collaborated with ASK Pharma, for the First-line Treatment of Lung Cancer [prnewswire.com]

- 17. Effect of Food on the Pharmacokinetics of this compound (ASK120067) and its Main Metabolite in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Limertinib's Inhibition of Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limertinib (ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) with EGFR mutations, including the T790M resistance mutation.[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its inhibition of downstream signaling pathways. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling cascades to support further research and drug development efforts.

Mechanism of Action

This compound is an orally active and potent inhibitor of EGFR, particularly targeting sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation that emerges after treatment with first- and second-generation EGFR TKIs.[1][3] Its mechanism of action involves the covalent modification of the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its catalytic activity.[2] This targeted inhibition blocks the autophosphorylation of EGFR and subsequently abrogates the activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2]

Downstream Signaling Pathway Inhibition

The binding of ligands to EGFR triggers its dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades. The two primary pathways implicated in EGFR-driven tumorigenesis are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. This compound effectively suppresses these pathways by inhibiting the initial phosphorylation of EGFR.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Upon EGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation. Preclinical studies have shown that this compound treatment leads to a significant reduction in the phosphorylation of AKT, indicating a potent inhibition of this pathway.

RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is another key signaling cascade downstream of EGFR that regulates cell proliferation, differentiation, and survival. Activated EGFR recruits adaptor proteins like Grb2 and Shc, which in turn activate the GTPase RAS. RAS then activates a cascade of protein kinases: RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the expression of genes involved in cell cycle progression. This compound has been demonstrated to effectively inhibit the phosphorylation of ERK in a dose-dependent manner in EGFR-mutant cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutations and its anti-proliferative effects on different NSCLC cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| EGFRT790M | 0.3 |

| EGFRWT | 6.0 |

Data sourced from Selleck Chemicals.[4]

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| BaF3-EGFR insNPG | EGFR exon 20 insertion | Not specified |

Data interpretation from a preclinical study on EGFR exon 20 insertion mutations.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Western Blot Analysis for Phosphorylated Proteins

Objective: To determine the effect of this compound on the phosphorylation status of EGFR and its downstream effectors, AKT and ERK.

Protocol:

-

Cell Culture and Treatment: Plate NSCLC cells (e.g., BaF3-EGFR insNPG) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[2]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Cell Viability Assay (MTT or CCK-8)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight. The optimal seeding density should be determined empirically for each cell line.[5][6]

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 48-72 hours.[7]

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

CCK-8 Assay:

-

Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by plotting the data using a non-linear regression model.

Visualizations

Signaling Pathway Diagrams

Caption: EGFR signaling pathways and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A typical workflow for Western Blot analysis.

Potential Resistance Mechanisms

Despite the efficacy of third-generation EGFR TKIs like this compound, acquired resistance can eventually develop. Understanding these mechanisms is crucial for developing subsequent lines of therapy. Based on observations with other third-generation inhibitors, potential resistance mechanisms to this compound may include:

-

On-target resistance:

-

Acquisition of new EGFR mutations: Novel mutations in the EGFR kinase domain that prevent this compound binding.

-

-

Off-target resistance (Bypass Signaling):

-

Activation of alternative signaling pathways: Upregulation of other receptor tyrosine kinases (e.g., MET, HER2) can reactivate downstream pathways like PI3K/AKT or MAPK, bypassing the EGFR blockade.[8]

-

Mutations in downstream signaling components: Alterations in genes such as KRAS, BRAF, or PIK3CA can lead to constitutive activation of these pathways, rendering the cells independent of EGFR signaling.

-

Histological transformation: The transformation of NSCLC to other histological subtypes, such as small cell lung cancer, which is not dependent on EGFR signaling.

-

Further research into the specific resistance mechanisms that emerge after this compound treatment will be essential for the development of effective combination therapies and next-generation inhibitors.

References

- 1. Frontiers | ASK120067 (this compound) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 6. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]

- 7. ijbs.com [ijbs.com]

- 8. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Limertinib's Interaction with EGFR C797S: A Technical Overview of Binding Kinetics and Resistance

For Immediate Release

This technical guide provides an in-depth analysis of the binding kinetics of limertinib (ASK120067) to the Epidermal Growth Factor Receptor (EGFR), with a particular focus on the C797S resistance mutation. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available preclinical data, outlines detailed experimental methodologies for assessing binding kinetics, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action and the challenges posed by this critical resistance mutation.

Executive Summary

This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations.[1][2] Like other third-generation inhibitors, this compound's mechanism of action involves the formation of a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[3][4][5] This irreversible inhibition is crucial for its potency against sensitizing and T790M resistance mutations.

The emergence of the C797S mutation, where cysteine is substituted by serine at position 797, represents a major clinical challenge. This substitution prevents the formation of the covalent bond, thereby conferring resistance to this compound and other third-generation EGFR TKIs.[6][7][8] While specific quantitative binding kinetics data for this compound with the EGFR C797S mutant are not extensively available in public literature, the foundational mechanism of covalent inhibition allows for a clear inference of significantly reduced affinity and efficacy. This guide will present the known inhibitory activities of this compound against other key EGFR mutations and detail the experimental protocols used to determine such binding kinetics.

Quantitative Analysis of this compound's Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against various EGFR mutations, providing a baseline for its potency and selectivity. The absence of data for the C797S mutation underscores the current research gap and the inherent difficulty in targeting this resistant form with covalent inhibitors.

| EGFR Mutant | IC50 (nM) | Reference |

| EGFRL858R/T790M | 0.3 | [9] |

| EGFRT790M | 0.5 | [9] |

| EGFRexon19del | 0.5 | [9] |

| EGFRWT | 6.0 | [9] |

| EGFRD770_N771insNPG | Data not quantified, but potent inhibition demonstrated | [4][5] |

| EGFRC797S | Data not publicly available |

Binding Mechanism and the Impact of C797S Mutation

This compound's chemical structure includes a reactive acrylamide group that specifically targets the thiol group of the cysteine residue at position 797 within the ATP binding pocket of EGFR. This interaction leads to the formation of a stable, covalent bond, effectively locking the inhibitor in place and preventing ATP from binding, thus inhibiting the kinase activity of the receptor.

The C797S mutation replaces the nucleophilic cysteine with a less reactive serine. The hydroxyl group of serine is unable to form a covalent bond with the acrylamide warhead of this compound. This loss of covalent interaction dramatically reduces the inhibitor's binding affinity and residence time, rendering it ineffective at clinically achievable concentrations.

Visualizing EGFR Signaling and this compound's Mechanism

The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of this compound, highlighting the critical role of the C797 residue.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Determining Binding Kinetics

The following are detailed methodologies for key experiments used to characterize the binding kinetics of small molecule inhibitors like this compound to their target kinases.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It provides quantitative information on association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).

Protocol Outline:

-

Chip Preparation:

-

A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Recombinant human EGFR protein (wild-type or mutant) is immobilized on the activated sensor surface via amine coupling.

-

Remaining active esters are deactivated with ethanolamine.

-

-

Binding Analysis:

-

A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP), are injected over the sensor surface.

-

The association of this compound to the immobilized EGFR is monitored in real-time by measuring the change in the SPR signal.

-

Following the association phase, running buffer without the inhibitor is flowed over the chip to monitor the dissociation phase.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

-

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol Outline:

-

Sample Preparation:

-

Purified EGFR protein is placed in the sample cell of the calorimeter.

-

This compound is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

-

Both protein and inhibitor must be in identical, well-matched buffer solutions to minimize heats of dilution.

-

-

Titration:

-

A series of small, precise injections of this compound are made into the sample cell containing the EGFR protein.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters of the interaction.

-

Mass Spectrometry (MS) for Covalent Inhibition

For covalent inhibitors, mass spectrometry can be used to confirm covalent bond formation and to determine the kinetics of this irreversible interaction.

Protocol Outline:

-

Incubation:

-

EGFR protein is incubated with this compound at various concentrations and for different time points.

-

-

Sample Preparation for MS:

-

The reaction is quenched at each time point.

-

The protein-inhibitor adduct is separated from the unbound inhibitor.

-

For intact protein analysis, the sample is desalted. For peptide mapping, the protein is digested with a protease (e.g., trypsin).

-

-

MS Analysis:

-

The mass of the intact protein or the modified peptide is determined using a high-resolution mass spectrometer.

-

An increase in mass corresponding to the molecular weight of this compound confirms covalent binding.

-

-

Kinetic Analysis:

-

The rate of formation of the covalent adduct is measured over time to determine the second-order rate constant (k_inact/K_I), which is a measure of covalent modification efficiency.

-

Conclusion

This compound is a potent third-generation EGFR TKI effective against NSCLC with activating and T790M mutations due to its covalent binding mechanism. However, the emergence of the EGFR C797S mutation abrogates this covalent interaction, leading to drug resistance. While direct quantitative binding data for this compound and EGFR C797S is not widely published, the mechanism of resistance is well-understood and presents a significant hurdle for all third-generation covalent inhibitors. The development of fourth-generation, non-covalent inhibitors or alternative strategies is crucial to overcome this resistance mechanism. The experimental protocols detailed herein provide a robust framework for the continued investigation of inhibitor-kinase interactions and the development of next-generation therapeutics.

References

- 1. onclive.com [onclive.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | ASK120067 (this compound) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Foundational Research on Limertinib's Covalent Binding Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research concerning the covalent binding mechanism of limertinib (ASK120067), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is designed to overcome resistance to earlier-generation EGFR TKIs, particularly in non-small cell lung cancer (NSCLC) harboring the T790M mutation.

Introduction to this compound and its Target

This compound is an orally active, irreversible EGFR-TKI that demonstrates high potency and selectivity for mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletions and L858R) and the key resistance mutation, T790M.[1][2][3] The T790M "gatekeeper" mutation enhances the affinity of the EGFR kinase domain for ATP, which reduces the efficacy of first and second-generation TKIs that act as competitive inhibitors.[4] Third-generation inhibitors like this compound are engineered to form a covalent bond with a specific cysteine residue in the ATP-binding site of EGFR, leading to permanent inactivation of the receptor and its downstream signaling pathways.

Covalent Binding Mechanism of this compound

The cornerstone of this compound's mechanism of action is its ability to form an irreversible covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[5] This covalent linkage is achieved through a Michael addition reaction, where the nucleophilic thiol group of the Cys797 side chain attacks the electrophilic acrylamide "warhead" of this compound.

In addition to this covalent interaction, computational modeling suggests that the aminopyrimidine moiety of this compound forms hydrogen bonds with the hinge residue Met793, further stabilizing its position within the binding pocket and ensuring optimal orientation for the covalent reaction to occur.[5]

Quantitative Analysis of this compound's Potency

The potency of this compound has been evaluated through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50) against different EGFR variants and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (IC50)

| Target | IC50 (nM) |

| EGFRT790M | 0.3[1][6] |

| EGFRL858R/T790M | 0.3[1] |

| EGFRexon19del | 0.5[1] |

| EGFRWT | 6.0[1][6] |

| EGFRD770_N771insNPG | 1.5[3] |

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines (IC50)

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| NCI-H1975 | L858R/T790M | 12[1] |

| PC-9 | exon19del | 6[1] |

| HCC827 | exon19del | 2[1] |

| A431 | Wild-Type | 338[1] |

| LoVo | Wild-Type | >1000[1] |

| A549 | Wild-Type | 1541[1] |

While IC50 values provide a measure of overall inhibitory potency, a more detailed understanding of covalent inhibitors requires the determination of kinetic parameters such as the maximal rate of inactivation (kinact) and the reversible binding affinity (KI). The ratio kinact/KI represents the efficiency of covalent bond formation.[7][8] At present, specific kinact and KI values for this compound are not publicly available in the reviewed literature.

Experimental Protocols

EGFR Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against EGFR kinase activity.

Methodology:

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, and DTT). Prepare serial dilutions of this compound in a suitable solvent like DMSO. Prepare solutions of recombinant human EGFR enzyme, ATP, and a suitable substrate (e.g., a tyrosine-containing peptide).

-

Enzyme and Inhibitor Pre-incubation: In a multi-well plate, add the EGFR enzyme to the reaction buffer. Add the serially diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Signal Detection: Incubate the plate at a controlled temperature (e.g., 30°C) and measure the reaction progress over time. The detection method will depend on the assay format, common methods include fluorescence resonance energy transfer (FRET), luminescence-based ADP detection, or ELISA.

-

Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Determination of kinact and KI for Covalent Inhibitors (General Protocol)

This protocol describes a common method for determining the kinetic parameters of irreversible inhibitors.

Methodology:

-

Time-dependent Incubation: Incubate the target enzyme (EGFR) with various concentrations of the covalent inhibitor (this compound) over a time course.

-

Measurement of Residual Activity: At different time points, take aliquots from each inhibitor concentration and measure the remaining enzyme activity using a suitable kinase assay.

-

Calculation of kobs: For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The negative slope of this line gives the observed rate of inactivation (kobs).

-

Determination of kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine the kinact (the maximum rate of inactivation at saturating inhibitor concentrations) and KI (the inhibitor concentration at which the inactivation rate is half-maximal).

Mass Spectrometry for Confirmation of Covalent Binding

Intact protein mass spectrometry can be used to confirm the covalent modification of EGFR by this compound.

Methodology:

-

Incubation: Incubate the purified EGFR protein with and without this compound.

-

Sample Preparation: Remove excess, unbound inhibitor.

-

Mass Analysis: Analyze the samples using a mass spectrometer (e.g., ESI-Q-TOF).

-

Data Interpretation: A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound indicates the formation of a covalent adduct.

Downstream Signaling Pathways Affected by this compound

By irreversibly inhibiting EGFR, this compound effectively blocks the activation of its downstream signaling cascades, which are crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Conclusion

This compound is a potent, third-generation EGFR-TKI that effectively overcomes resistance mediated by the T790M mutation through its covalent binding mechanism. Foundational research has established its high affinity for mutant EGFR and its ability to irreversibly inhibit the kinase by forming a covalent bond with Cys797. This leads to the suppression of critical downstream signaling pathways, ultimately inhibiting cancer cell growth and survival. Further research to determine the specific kinetic parameters (kinact and KI) of this compound would provide a more complete quantitative understanding of its covalent mechanism and could aid in the development of future targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | ASK120067 (this compound) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]

- 4. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 7. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

Methodological & Application

Application Notes and Protocols for Limertinib In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in the EGFR gene, which are prevalent in non-small cell lung cancer (NSCLC).[1][2][3] As a potent and irreversible inhibitor, this compound shows high selectivity for the T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][4] This document provides detailed protocols for assessing the in vitro efficacy of this compound through cell viability assays, along with its mechanism of action and relevant signaling pathways.

This compound works by blocking the phosphorylation of the EGFR at tyrosine residue 1068, which in turn inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the AKT and ERK pathways.[5][6] By selectively targeting mutant forms of EGFR, this compound effectively suppresses the growth of cancer cells harboring these mutations while minimizing damage to healthy cells.[1]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various NSCLC cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |

| NCI-H1975 | L858R/T790M | 12 | [5] |

| PC-9 | exon 19 deletion | 6 | [5] |

| HCC827 | exon 19 deletion | 2 | [5] |

| A431 | Wild-Type | 338 | [5] |

| LoVo | Wild-Type | >1000 | [5] |

| A549 | Wild-Type | 1541 | [5] |

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound.

Experimental Protocols

Cell Culture

-

Cell Lines:

-

NCI-H1975 (EGFR L858R/T790M)

-

PC-9 (EGFR exon 19 deletion)

-

HCC827 (EGFR exon 19 deletion)

-

-

Culture Medium:

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells upon reaching 70-80% confluency.

-

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Complete culture medium

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

-

Experimental Workflow

The following diagram outlines the workflow for the this compound in vitro cell viability assay.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Cellosaurus cell line HCC827 (CVCL_2063) [cellosaurus.org]

- 4. bcrj.org.br [bcrj.org.br]

- 5. MTT proliferation assay [bio-protocol.org]

- 6. PC-9 In Vitro TO-PRO Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for Determining Limertinib IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been specifically designed to target the EGFR T790M mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[3][4] this compound has demonstrated potent and selective inhibitory activity against EGFR mutants while sparing wild-type EGFR, making it a promising therapeutic agent.[1][5] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with data presentation and visualization of the relevant signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been evaluated across a panel of cancer cell lines with varying EGFR mutation statuses. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC50 (nM) |

| NCI-H1975 | NSCLC | L858R/T790M | 12 |

| PC-9 | NSCLC | exon 19 deletion | 6 |

| HCC827 | NSCLC | exon 19 deletion | 2 |

| A431 | Epidermoid Carcinoma | Wild-Type | 338 - 1541 |

| LoVo | Colorectal Adenocarcinoma | Wild-Type | 338 - 1541 |

| A549 | NSCLC | Wild-Type | 338 - 1541 |

Table 1: this compound IC50 values in various cancer cell lines. Data sourced from[1][2]

In in vitro kinase assays, this compound has shown potent inhibition of EGFR L858R/T790M and EGFR T790M resistant mutants with IC50 values of 0.3 nM and 0.5 nM, respectively.[1][2] It also potently inhibits the EGFR exon 19 deletion sensitizing mutant with an IC50 of 0.5 nM.[1][2] The IC50 against wild-type EGFR is 6.0 nM.[1][5]

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and differentiation.[6][7] In cancer cells with activating EGFR mutations, this pathway is constitutively active, leading to uncontrolled cell division. This compound specifically targets mutant EGFR, thereby blocking downstream signaling cascades.

EGFR Signaling Pathway

The binding of a ligand, such as epidermal growth factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[8] This activation initiates several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which promote cell proliferation and survival.[8][9]

Caption: EGFR Signaling Pathway and this compound Inhibition.

HER2 Signaling Pathway

This compound's primary target is EGFR (HER1), a member of the ErbB family of receptor tyrosine kinases, which also includes HER2, HER3, and HER4.[10] HER2 can form heterodimers with other ErbB family members, including EGFR, leading to potent downstream signaling.[11] While this compound is selective for EGFR, understanding the broader context of HER2 signaling is important, as crosstalk between these pathways can influence drug resistance.[11]

Caption: Simplified HER2 Signaling Pathway.

Experimental Protocols

The following protocols provide a detailed methodology for determining the IC50 of this compound in adherent cancer cell lines.

Experimental Workflow for IC50 Determination

The overall workflow for determining the IC50 of this compound involves cell culture, treatment with a serial dilution of the compound, assessment of cell viability, and data analysis to calculate the IC50 value.

Caption: Workflow for IC50 Determination.

Protocol 1: Cell Culture and Seeding

-

Cell Line Maintenance: Culture cancer cell lines (e.g., NCI-H1975, PC-9, HCC827) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in fresh growth medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

-

Adhesion: Incubate the plate for 24 hours to allow the cells to adhere to the bottom of the wells.

Protocol 2: this compound Treatment

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Serial Dilutions:

-

On the day of the experiment, prepare a series of working solutions of this compound by performing serial dilutions from the stock solution in a complete growth medium.

-

A typical 2-fold or 3-fold dilution series is recommended to cover a wide range of concentrations (e.g., 0.01 nM to 10 µM).

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

-

-

Cell Treatment:

-

Carefully remove the medium from the wells of the 96-well plate containing the adhered cells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells in triplicate.

-

-

Incubation: Incubate the treated plates for 72 hours under standard cell culture conditions.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Filter sterilize the solution and store it at 4°C, protected from light.

-

MTT Addition:

-

After the 72-hour incubation with this compound, add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Protocol 4: Data Analysis and IC50 Calculation

-

Data Normalization:

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Express the cell viability as a percentage of the vehicle-treated control cells:

-

% Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) x 100

-

-

-

Dose-Response Curve:

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). GraphPad Prism or similar software is recommended for this analysis.

-

-

IC50 Determination: The IC50 value is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.

Conclusion

These application notes and protocols provide a comprehensive guide for determining the IC50 of this compound in various cancer cell lines. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to the further understanding and development of this targeted cancer therapy. The provided diagrams offer a visual representation of the underlying biological pathways and experimental procedures, facilitating a deeper comprehension of this compound's mechanism of action and its evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ASK120067 | Potent EGFR inhibitor | TargetMol [targetmol.com]

- 3. This compound: A Novel Third-Generation EGFR-TKI Approved in China [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]